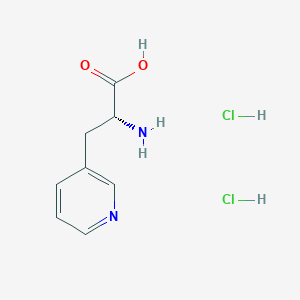

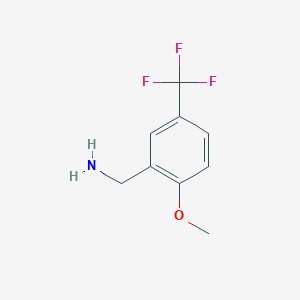

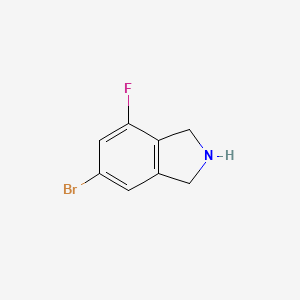

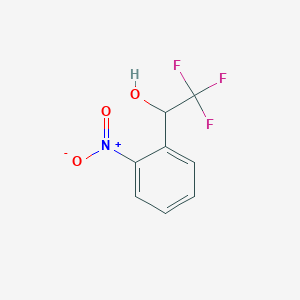

![molecular formula C5H3ClN4 B1320789 5-氯-3H-[1,2,3]三唑并[4,5-b]吡啶 CAS No. 73895-37-1](/img/structure/B1320789.png)

5-氯-3H-[1,2,3]三唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic molecule that is part of a broader class of triazolopyridines. These compounds are of significant interest due to their diverse range of biological activities and their potential use as intermediates in organic synthesis. The triazolopyridine scaffold is a common motif in medicinal chemistry, often associated with various pharmacological properties.

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. One efficient approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method includes the bromine-mediated oxidative cyclization of aldehyde-derived hydrazones to produce [1,2,4]triazolo[4,3-c]pyrimidines, which can undergo ring rearrangement to [1,5-c] analogues . Additionally, a three-component condensation process can be used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives can be confirmed using various analytical techniques. Single-crystal X-ray analysis has been employed to unambiguously determine the structure of these compounds . Theoretical calculations, such as Density Functional Theory (DFT) studies, can also be used to optimize the geometry and predict the electronic properties of these molecules .

Chemical Reactions Analysis

Triazolopyridines can participate in a variety of chemical reactions. They can undergo [3 + 2] cycloaddition reactions to form triazolo[4,5-b]pyridin-5-ones . The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic intermediates, allowing for further diversification through reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are influenced by their molecular structure. The presence of substituents and functional groups can affect their stability, reactivity, and overall chemical behavior. For instance, C-5 unsubstituted 1,2,4-triazolo[4,3-c]pyrimidines are prone to ring isomerization, while C-5-substituted analogues exhibit greater stability . The crystalline structure, as well as the electronic properties such as frontier orbital energies and atomic net charges, can be studied to gain insights into the reactivity and potential applications of these compounds .

科学研究应用

生物活性衍生物的合成

5-氯-3H-[1,2,3]三唑并[4,5-b]吡啶: 作为合成各种生物活性衍生物的前体。 这些衍生物表现出广泛的生物活性,包括血管扩张剂、降压剂、降血糖剂、抗炎剂、止痛剂、抗哮喘剂和退热剂等特性 . 该化合物在形成不同官能团方面的多功能性使其成为药物化学中宝贵的支架。

药物设计和药物化学

5-氯-3H-[1,2,3]三唑并[4,5-b]吡啶与腺嘌呤和鸟嘌呤等DNA碱基的结构相似性增强了其在药物设计中的潜力。 它存在于具有抗结核、抗菌、抗真菌、抗炎和抗疟疾活性的物质中 . 将其纳入药物分子可以改善溶解度、极性、亲脂性和氢键能力,这些对于药物疗效至关重要。

血管扩张剂和降压剂

5-氯-3H-[1,2,3]三唑并[4,5-b]吡啶的衍生物已被探索用于作为血管扩张剂和降压剂。 这些化合物可以帮助控制血压,并且对治疗高血压等疾病感兴趣 .

抗糖尿病应用

该化合物的衍生物也显示出作为降血糖剂的希望。 它们可能被用来控制糖尿病患者的血糖水平,为抗糖尿病药物提供新的途径 .

抗炎和止痛特性

由于具有固有的抗炎和止痛特性,5-氯-3H-[1,2,3]三唑并[4,5-b]吡啶的衍生物可用于开发新的止痛药物。 它们提供了一种途径来创造可以减轻疼痛并减少炎症的药物,而没有传统非甾体抗炎药带来的副作用 .

抗菌和抗真菌应用

该化合物的框架有利于创造抗菌和抗真菌剂。 它的衍生物可以针对各种细菌和真菌病原体进行调整,解决抗生素耐药性日益增长的担忧 .

安全和危害

属性

IUPAC Name |

5-chloro-2H-triazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPQRGRUVTCMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNN=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603035 |

Source

|

| Record name | 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73895-37-1 |

Source

|

| Record name | 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。